molecular formula C17H18N6O2 B609817 N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1436004-46-4

N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B609817
M. Wt: 338.37
InChI Key: WWPHFXOMYQJGGF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound with a rare occurrence in nature .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For indazoles, the strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research by Ovonramwen et al. (2021) involved the synthesis of a compound structurally related to N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. They investigated its antimicrobial activities against various organisms including Gram-positive and Gram-negative bacteria, as well as Candida albicans. However, their study found that the synthesized compound had no activities against the tested organisms (Ovonramwen, Owolabi, & Falodun, 2021).

Antimycobacterial Activity

Lv et al. (2017) conducted a study on imidazo[1,2-a]pyridine-3-carboxamide derivatives, which are chemically related to the compound . They reported considerable activity of these compounds against drug-sensitive/resistant Mycobacterium tuberculosis strains (Lv et al., 2017).

Synthesis and Reactions with Phenacyl Bromides

The research by El′tsov et al. (2011) explored the synthesis of ethyl (5-carbamoyl-3H-imidazol-4-yl)dithiocarbamate and its reactions with phenacyl bromides, providing insights into the chemical behavior and potential applications of similar imidazole-based compounds (El′tsov et al., 2011).

Antifungal and Antimycobacterial Activity

Mamolo et al. (2004) synthesized N1-[1-aryl-2-(1H-imidazol-1-yl and 1H-1,2,4-triazol-1-yl)-ethylidene]-pyridine-2-carboxamidrazone derivatives, which demonstrated in vitro antifungal and antimycobacterial activity. This suggests potential applications of structurally similar compounds in treating infections (Mamolo et al., 2004).

Future Directions

Imidazole and indazole moieties are found in many commercially available drugs and have a broad range of chemical and biological properties . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . They have become an important synthon in the development of new drugs .

properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-15-7-11(17(25)19-6-5-12-8-18-10-20-12)9-23(15)16-13-3-1-2-4-14(13)21-22-16/h1-4,8,10-11H,5-7,9H2,(H,18,20)(H,19,25)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPHFXOMYQJGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CN=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

CAS RN

1436004-46-4
Record name N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

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